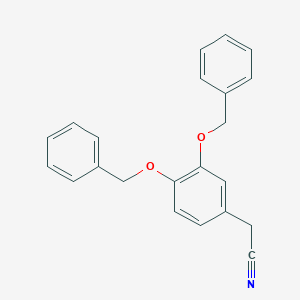

3,4-Dibenzyloxyphenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3,4-bis(phenylmethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,15H,13,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNGVPICFBYTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC#N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374138 | |

| Record name | [3,4-Bis(benzyloxy)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-60-1 | |

| Record name | [3,4-Bis(benzyloxy)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1699-60-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dibenzyloxyphenylacetonitrile

Established Synthetic Routes to 3,4-Dibenzyloxyphenylacetonitrile

The most common and well-documented route to this compound begins with the corresponding dimethoxy compound. This established pathway offers a reliable method for the preparation of the target molecule.

Multi-step Synthesis from 3,4-Dimethoxyphenylacetonitrile (B126087) Precursors

This synthetic approach is characterized by a two-step sequence involving the cleavage of the methyl ether groups, followed by the introduction of benzyl (B1604629) groups.

The initial and crucial step in the synthesis is the demethylation of 3,4-dimethoxyphenylacetonitrile to yield 3,4-dihydroxyphenylacetonitrile. This transformation involves the cleavage of the two aryl methyl ether bonds. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). commonorganicchemistry.comnih.gov The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures to control the reactivity of the BBr₃. commonorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by the nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the C-O bond. nih.gov It is generally advisable to use one mole of boron tribromide per ether group to ensure complete demethylation. mdma.ch The reaction mixture is then typically quenched with water to hydrolyze the boron-containing intermediates and liberate the free catechol, 3,4-dihydroxyphenylacetonitrile. commonorganicchemistry.com

Other demethylating agents can also be employed, although their efficacy may vary depending on the substrate and reaction conditions. These can include strong acids like hydrogen bromide (HBr) or Lewis acids such as aluminum chloride (AlCl₃). researchgate.net

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | Anhydrous DCM, 0°C to room temperature | Highly effective for complete demethylation of aryl methyl ethers. commonorganicchemistry.comnih.gov Stoichiometry is important. mdma.ch |

| Hydrogen Bromide (HBr) | Acetic acid, high temperature | A classic method, but can be harsh and may not be suitable for sensitive substrates. |

| Aluminum Chloride (AlCl₃) | Anhydrous solvent | A strong Lewis acid that can effect demethylation. |

Following the successful demethylation, the resulting 3,4-dihydroxyphenylacetonitrile is subjected to O-benzylation to introduce the two benzyl ether linkages. This is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org This classic Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl groups with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking a benzylating agent. masterorganicchemistry.com

Commonly used benzylating agents include benzyl halides, such as benzyl chloride or benzyl bromide. The choice of base is critical to ensure complete deprotonation of the diol. Strong bases like sodium hydride (NaH) are often employed in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The reaction is typically performed by first treating the diol with the base, followed by the addition of the benzylating agent. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov

Table 2: Reagents and Conditions for O-Benzylation

| Benzylating Agent | Base | Solvent | Typical Conditions |

| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | DMF or THF | 0°C to room temperature nih.gov |

| Benzyl Chloride (BnCl) | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Room temperature to reflux |

| Benzyl Tosylate (BnOTs) | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (B52724) | Room temperature |

Alternative Synthetic Pathways for Core Framework Construction

While the route from 3,4-dimethoxyphenylacetonitrile is prevalent, alternative strategies for constructing the this compound framework exist. One such approach could involve starting from a different precursor that already contains the dihydroxy functionality or can be easily converted to it. For instance, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) could serve as a starting material. wikipedia.org This aldehyde could first be protected via benzylation of the hydroxyl groups, followed by conversion of the aldehyde functionality into a cyanomethyl group. This conversion could potentially be achieved through a series of reactions, such as reduction to the corresponding alcohol, conversion to a halide, and subsequent nucleophilic substitution with a cyanide salt.

Precursor Compounds and Their Derivatization in this compound Synthesis

Role of Substituted Phenylacetonitriles as Starting Materials

Substituted phenylacetonitriles are key precursors in the synthesis of this compound. The most prominent example is 3,4-dimethoxyphenylacetonitrile itself. This compound is commercially available and provides a stable, readily handled starting point for the synthesis. Its derivatization, as detailed above, involves the chemical modification of the substituent groups on the phenyl ring rather than the construction of the phenylacetonitrile (B145931) core itself.

The synthesis of the precursor, 3,4-dimethoxyphenylacetonitrile, can be achieved through various methods. One patented method describes a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, involving decarboxylation, aldoxime formation, and finally dehydration to yield the desired nitrile. google.com This highlights that even the synthesis of the precursor involves a multi-step chemical process.

The use of substituted phenylacetonitriles as starting materials is a common strategy in medicinal and materials chemistry, allowing for the introduction of various functionalities onto the phenyl ring, which can then be further modified to achieve a wide range of target molecules.

Utilization of Alpha-Substituted Dihydroxyphenylacetonitrile Derivatives

An alternative conceptual approach to the synthesis of this compound involves starting with a pre-existing alpha-substituted dihydroxyphenylacetonitrile core structure. This strategy hinges on the initial synthesis of a mandelonitrile (B1675950) derivative from 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde).

The synthesis of α-hydroxy-3,4-dihydroxyphenylacetonitrile (3,4-dihydroxymandelonitrile) can be achieved by reacting 3,4-dihydroxybenzaldehyde with a cyanide source, such as sodium cyanide, in the presence of an acid. Following the formation of the cyanohydrin, the two phenolic hydroxyl groups are protected as benzyl ethers. This is typically accomplished via a Williamson ether synthesis, reacting the dihydroxymandelonitrile with benzyl bromide or benzyl chloride in the presence of a suitable base like potassium carbonate or sodium hydride. The choice of base and solvent is critical to prevent side reactions and ensure high yields.

Methodological Advancements and Synthetic Efficiency in this compound Production

Continuous efforts in organic synthesis are directed towards improving the efficiency and practicality of preparing valuable compounds like this compound. Research focuses on optimizing reaction conditions to maximize yields, reduce reaction times, and utilize more environmentally benign reagents and solvents.

Optimization of Reaction Conditions and Yields

For the Williamson ether synthesis of 3,4-dibenzyloxybenzaldehyde (B16220), optimization involves a careful selection of the base, solvent, and temperature. Strong bases like sodium hydride (NaH) in aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly effective in deprotonating the phenolic hydroxyls, leading to high yields of the dibenzylated product. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.comnumberanalytics.com The reaction is typically conducted at temperatures ranging from room temperature to around 80°C.

The conversion of 3,4-dibenzyloxybenzaldehyde to this compound can be optimized by exploring different synthetic routes. One common method involves the formation of a tosylhydrazone, followed by treatment with a cyanide source. The synthesis of N-tosylhydrazones can be achieved with high efficiency, often under solvent-free conditions by grinding the aldehyde with p-toluenesulfonylhydrazide, which offers a green and rapid alternative to traditional methods. nih.gov Subsequent reaction of the purified tosylhydrazone with a cyanide salt, such as potassium cyanide, in a suitable solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), affords the desired nitrile. Optimization of this step involves controlling the temperature and reaction time to minimize the formation of byproducts.

An alternative route involves the reduction of the benzaldehyde (B42025) to the corresponding benzyl alcohol, followed by conversion to a benzyl halide and subsequent cyanation. However, this multi-step sequence is often less efficient than the tosylhydrazone method.

Table 1: Optimization of Williamson Ether Synthesis for Phenols This table presents illustrative data based on general findings for Williamson ether synthesis with phenolic substrates.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 12-24 | 75-85 |

| 2 | NaH | DMF | 25-60 | 2-6 | 90-98 |

| 3 | Cs₂CO₃ | Acetonitrile | 60-80 | 4-8 | 92-99 |

| 4 | NaOH (aq) | Phase Transfer | 50-70 | 6-12 | 70-80 |

Evaluation of Solvent Systems and Reagent Stoichiometry

The choice of solvent plays a pivotal role in the efficiency of both key synthetic steps. For the Williamson ether synthesis, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base without solvating the alkoxide nucleophile, thus enhancing its reactivity. wikipedia.orgchemistrytalk.org Protic solvents are generally avoided as they can solvate the nucleophile, reducing its effectiveness.

In the conversion of the tosylhydrazone to the nitrile, the solvent must be capable of dissolving both the hydrazone and the cyanide salt. Solvents like methanol, ethanol, or DMSO are commonly employed. The stoichiometry of the reagents is also a critical factor. In the Williamson ether synthesis, a slight excess of the benzyl halide and the base is often used to ensure complete reaction of the diol. For the cyanation step, a molar equivalent or a slight excess of the cyanide reagent is typically sufficient. Careful control of stoichiometry is essential to minimize waste and simplify the purification of the final product.

Table 2: Evaluation of Solvent Systems for Phenylacetonitrile Synthesis from Benzaldehyde Tosylhydrazone This table provides a qualitative assessment of solvents for the cyanation of tosylhydrazones.

| Entry | Solvent | Dielectric Constant (approx.) | General Observations |

| 1 | Methanol | 33 | Good solubility for many tosylhydrazones and cyanide salts. Reaction proceeds at a moderate rate. |

| 2 | Ethanol | 24 | Similar to methanol, may require slightly longer reaction times. |

| 3 | DMSO | 47 | Excellent solvent for both reactants, often leading to faster reaction rates. |

| 4 | DMF | 37 | Good alternative to DMSO, with similar solvating properties. |

Chemical Transformations and Reactivity of 3,4 Dibenzyloxyphenylacetonitrile

Reactions of the Nitrile Functionality in 3,4-Dibenzyloxyphenylacetonitrile

The nitrile group (C≡N) in this compound is the primary site of its chemical reactivity. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing for protonation and activation. libretexts.orglibretexts.org This inherent polarity governs the diverse range of reactions it can undergo.

Reductive Transformations to Amine Derivatives (e.g., Phenethylamines)libretexts.orggoogleapis.com

A significant application of this compound lies in its reduction to form 2-(3,4-Dibenzyloxyphenyl)ethanamine, a phenethylamine (B48288) derivative. This transformation is crucial for the synthesis of various substituted phenethylamines. The reduction of the nitrile group to a primary amine can be achieved through several methods, including the use of metal hydrides and catalytic hydrogenation. libretexts.orglibretexts.org

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or diborane (B8814927) (B2H6), are effective reagents for the reduction of nitriles. The reaction proceeds through the formation of an intermediate N-borylimine, which is subsequently reduced to the corresponding amine. This method is often favored for its selectivity and mild reaction conditions.

Mechanism: The electrophilic boron atom of the borane coordinates to the nitrogen atom of the nitrile. This is followed by the transfer of a hydride ion to the nitrile carbon, leading to the formation of an N-borylimine. A second equivalent of the borane reagent then reduces the imine to the amine.

Advantages: Borane reductions are typically high-yielding and can be performed under relatively gentle conditions, which helps in preserving sensitive functional groups present in the molecule, such as the benzyl (B1604629) ethers in this compound.

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitriles to primary amines. googleapis.com This process involves the use of hydrogen gas in the presence of a metal catalyst.

Catalysts: Common catalysts for this transformation include Raney nickel, Raney cobalt, platinum oxide (PtO2), and palladium on carbon (Pd/C). googleapis.com The choice of catalyst can influence the reaction conditions and the selectivity of the product.

Reaction Conditions: The hydrogenation is typically carried out under elevated pressure and temperature. The presence of a base, such as ammonia (B1221849) or an amine, is often required to suppress the formation of secondary and tertiary amines as byproducts. googleapis.com For instance, the use of lithium hydroxide (B78521) and water has been shown to improve the catalytic activity in certain nitrile hydrogenations. googleapis.com

Table 1: Comparison of Reductive Methods for this compound

| Method | Reagent/Catalyst | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Borane-Mediated Reduction | Borane-THF or Diborane | THF solvent, room temperature or gentle heating | High selectivity for primary amine, mild conditions | Stoichiometric reagent required, handling of borane reagents |

| Catalytic Hydrogenation | H₂, Raney Ni, Raney Co, PtO₂, Pd/C | High pressure, elevated temperature, often with a base | Catalytic process, suitable for large-scale synthesis | May require harsh conditions, potential for side reactions (debenzylation) |

Cyclization Reactions for Nitrogen-Containing Heterocycle Formation

The nitrile functionality of this compound also enables its participation in cyclization reactions, leading to the formation of valuable nitrogen-containing heterocyclic compounds. pitt.edunih.gov These heterocycles are core structures in many pharmaceuticals and biologically active molecules. nih.govthieme-connect.de

While direct cyclization of this compound to an indole (B1671886) is not a standard named reaction, derivatives of phenylacetonitrile (B145931) can be utilized in synthetic routes to form indole rings. One conceptual approach involves the introduction of a functional group ortho to the acetonitrile (B52724), which can then participate in a ring-closing reaction. More practically, related chemistries often involve the reduction of the nitrile to the corresponding amine, followed by subsequent cyclization strategies.

The chemistry of nitriles allows for their use as building blocks in the synthesis of pyrimidine (B1678525) rings, which are fundamental components of nucleic acids and numerous therapeutic agents. nih.govmdpi.com While direct involvement of this compound in a one-pot pyrimidine synthesis is not commonly documented, its nitrile group's reactivity is key to forming intermediates for such syntheses.

General Principle: Pyrimidine synthesis often involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment (like urea (B33335) or thiourea). A common strategy is the reaction of a β-dicarbonyl compound or its equivalent with an amidine. The nitrile group of this compound can be transformed into an amidine, which can then be used in a pyrimidine synthesis.

Pinner Reaction: The nitrile can be converted to an imidate via the Pinner reaction (reaction with an alcohol in the presence of an acid catalyst). This imidate can then be reacted with ammonia to form an amidine. This amidine, possessing the 3,4-dibenzyloxyphenylmethyl substituent, could then be a viable partner in a condensation reaction to form a substituted pyrimidine.

Table 2: Potential Heterocyclic Products from this compound Derivatives

| Heterocycle | Key Intermediate from this compound | General Synthetic Strategy |

|---|---|---|

| Indole | 2-(3,4-Dibenzyloxyphenyl)ethanamine | Fischer, Bischler, or other indole syntheses following reduction |

| Pyrimidine | 2-(3,4-Dibenzyloxyphenyl)acetamidine | Condensation with a β-dicarbonyl compound or equivalent |

Electrophilic Aromatic Substitution on the Benzyloxy-Substituted Phenyl Ring

The electron-donating nature of the two benzyloxy groups activates the phenyl ring of this compound towards electrophilic aromatic substitution. These alkoxy groups are ortho, para-directing, meaning they steer incoming electrophiles to the positions adjacent (ortho) and opposite (para) to their points of attachment. google.comorgsyn.orguci.edugoogle.com In the case of a 3,4-disubstituted pattern, the potential sites for substitution are the 2, 5, and 6 positions. The cumulative effect of the two ortho, para-directing benzyloxy groups strongly favors substitution at the 2 and 5 positions.

Regioselective Nitration Studies on this compound

The introduction of a nitro group onto the aromatic ring of this compound is a key transformation. The directing effects of the existing benzyloxy groups play a crucial role in determining the position of nitration.

The nitration of this compound is expected to proceed with high regioselectivity to yield 2-nitro-3,4-dibenzyloxyphenylacetonitrile. The two benzyloxy groups at positions 3 and 4 work in concert to direct the incoming electrophile, the nitronium ion (NO₂⁺), to the ortho positions relative to each group. google.comorgsyn.orguci.edugoogle.com The position C-2 is ortho to the benzyloxy group at C-3, and the position C-5 is ortho to the benzyloxy group at C-4. Both positions are activated. However, steric hindrance from the adjacent cyanomethyl group at C-1 may influence the substitution pattern, often favoring the less hindered position. In analogous compounds like veratraldehyde (3,4-dimethoxybenzaldehyde), nitration predominantly occurs at the position corresponding to C-6 in the nitrile, which is adjacent to one of the activating groups and less sterically hindered. uomustansiriyah.edu.iqnih.gov

The choice of nitrating agent and reaction conditions significantly impacts the outcome of the nitration reaction, influencing both the yield and the regioselectivity. Common nitrating agents include mixtures of nitric acid with a strong acid like sulfuric acid, which generates the highly reactive nitronium ion in situ. uomustansiriyah.edu.iqminia.edu.eglibretexts.org The reaction temperature is a critical parameter; lower temperatures are often employed to control the reaction rate and prevent over-nitration or side reactions.

Alternative nitrating systems have been developed to achieve higher selectivity under milder conditions. These can include the use of metal nitrates or nitration in the presence of zeolites or other solid supports, which can modulate the reactivity of the nitrating species and influence the product distribution. nih.gov For instance, the use of a mixture of nitric acid and acetic anhydride (B1165640) can also be an effective nitrating system. nih.gov

Further Aromatic Functionalization via Electrophilic Pathways

Beyond nitration, the activated phenyl ring of this compound is susceptible to other electrophilic aromatic substitution reactions. These reactions provide avenues for introducing a variety of functional groups onto the aromatic core, further diversifying its chemical utility. Examples of such transformations include halogenation (bromination or chlorination), Friedel-Crafts alkylation, and Friedel-Crafts acylation. uci.eduuomustansiriyah.edu.iqlibretexts.org The regioselectivity of these reactions is also governed by the directing effects of the benzyloxy substituents, generally favoring substitution at the 2- and 5-positions.

Reactivity and Strategic Removal of the Benzyloxy Protecting Groups

The benzyloxy groups in this compound serve as protecting groups for the catechol functionality. Their removal is a crucial step in synthetic pathways aiming for the corresponding 3,4-dihydroxyphenyl derivatives.

Catalytic Hydrogenation for Deprotection to Catechol Derivatives

A widely employed and efficient method for the cleavage of benzyl ethers is catalytic hydrogenation. minia.edu.egorgsyn.orgclockss.org This reaction involves the treatment of the substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Orthogonal Deprotection Strategies

The presence of two benzyloxy groups on the phenyl ring of this compound offers opportunities for selective and orthogonal deprotection, a crucial aspect in multi-step organic synthesis. Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others under distinct reaction conditions. This allows for the sequential functionalization of the molecule.

The two benzyl ethers in this compound are electronically non-equivalent due to their positions relative to each other (ortho and para to the cyanomethyl group). This inherent difference can be exploited for selective cleavage. For instance, methods that are sensitive to the electronic environment of the benzyl ether can potentially differentiate between the two.

Common methods for benzyl ether cleavage include catalytic hydrogenolysis and the use of strong acids. organic-chemistry.org However, for selective deprotection, milder and more specific methods are required. Catalytic transfer hydrogenolysis, using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) with a palladium catalyst, offers a safer alternative to using hydrogen gas and can sometimes provide selectivity. thieme-connect.comacsgcipr.org

Oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is particularly effective for cleaving electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgcolab.ws While standard benzyl ethers are less reactive towards DDQ, visible-light-mediated debenzylation using DDQ has been shown to proceed under mild conditions, potentially offering a pathway for selective removal in the presence of other sensitive functional groups. acs.org This method's applicability to this compound would depend on the subtle electronic differences between the two benzyl groups and their susceptibility to oxidation.

A potential orthogonal deprotection strategy could involve the selective removal of one benzyl group while the other remains intact. This might be achieved by exploiting the slightly different electronic nature of the ortho and para positions. Alternatively, one of the benzyl groups could be a substituted variant, such as a p-methoxybenzyl (PMB) group, which is known to be cleaved under oxidative conditions that leave an unsubstituted benzyl group untouched. colab.wssemanticscholar.orgresearchgate.net While not inherent to the parent compound, this highlights a synthetic design principle for achieving orthogonality.

The nitrile functionality is generally stable under many deprotection conditions, including catalytic hydrogenolysis and mild oxidative methods, further enabling these orthogonal strategies.

Reactivity at the Alpha-Carbon of the Phenylacetonitrile Moiety

The carbon atom situated between the phenyl ring and the nitrile group (the α-carbon) is activated by both moieties, rendering its protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Alpha-Alkylation and Related Carbon-Carbon Bond Formations

The deprotonated form of this compound can readily undergo α-alkylation with various electrophiles, such as alkyl halides. This reaction is a fundamental method for introducing alkyl substituents at the benzylic position. The presence of electron-donating benzyloxy groups on the aromatic ring can influence the acidity of the α-protons and the reactivity of the resulting carbanion.

Modern advancements in α-alkylation of arylacetonitriles often utilize transition metal catalysis, which allows for the use of less reactive electrophiles like alcohols through a "borrowing hydrogen" or "dehydrogenative coupling" strategy. These methods are highly atom-economical and environmentally benign. For instance, copper, iridium, nickel, and iron-based catalytic systems have been successfully employed for the α-alkylation of arylacetonitriles bearing electron-donating groups. researchgate.netnacatsoc.org

The general scheme for such reactions involves the in-situ oxidation of an alcohol to an aldehyde, which then undergoes a Knoevenagel-type condensation with the phenylacetonitrile. The resulting unsaturated intermediate is then reduced in the same pot by the hydrogen that was "borrowed" from the alcohol.

Below is an interactive data table summarizing representative examples of α-alkylation of arylacetonitriles with structural similarities to this compound, showcasing the versatility of modern catalytic methods.

| Arylacetonitrile Substrate | Alkylating Agent | Catalyst System | Product Yield (%) | Reference |

| p-Methoxyphenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA | 80 | thieme-connect.com |

| Phenylacetonitrile | 1-Phenylethanol | Iridium(III) Complex | Good | researchgate.net |

| Phenylacetonitrile | Cyclohexanol | Nickel(II) Complex | High | |

| p-Tolylacetonitrile | Ethanol | Iron catalyst (photo-induced) | 75 | nacatsoc.org |

Condensation Reactions Involving the Alpha-Protons

The active methylene (B1212753) group of this compound can participate in various condensation reactions with carbonyl compounds. The Knoevenagel condensation is a classic example, involving the reaction of an active hydrogen compound with an aldehyde or ketone, typically catalyzed by a weak base. acs.orgbhu.ac.innih.govresearchgate.net This reaction leads to the formation of an α,β-unsaturated nitrile.

The general reaction involves the deprotonation of the phenylacetonitrile at the α-position, followed by nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the condensed product. The electron-donating benzyloxy groups on the phenyl ring of the substrate are expected to be well-tolerated in these reactions.

The following interactive data table provides examples of Knoevenagel condensation reactions between various aromatic aldehydes and active methylene compounds, illustrating the scope of this transformation.

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| Benzaldehyde (B42025) | Malononitrile | Amino-bifunctional frameworks | Benzylidenemalononitrile | nih.gov |

| 4-Chlorobenzaldehyde | Malononitrile | Grinding, no catalyst | 2-(4-Chlorobenzylidene)malononitrile | researchgate.net |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | 3-Acetylcoumarin | researchgate.net |

| 4-Nitrobenzaldehyde | Malononitrile | Agro-waste extract | 2-(4-Nitrobenzylidene)malononitrile | acgpubs.org |

Another important reaction involving the nitrile group is the Thorpe-Ziegler reaction. This is an intramolecular condensation of a dinitrile, which upon treatment with a base, cyclizes to form a cyclic β-enaminonitrile. Subsequent hydrolysis and decarboxylation can yield a cyclic ketone. While this is an intramolecular reaction requiring a dinitrile, it highlights the reactivity of the nitrile group in condensation chemistry. An intermolecular version, the Thorpe reaction, involves the self-condensation of aliphatic nitriles. wikipedia.org For an aromatic substrate like this compound, a related reaction could be envisioned if it were appropriately functionalized to contain a second nitrile group, leading to the formation of fused ring systems.

Derivatization and Application of 3,4 Dibenzyloxyphenylacetonitrile in Complex Organic Synthesis

Synthesis of Key Intermediates for Phenethylamine (B48288) Scaffolds

The phenethylamine skeleton is a core structural motif in a vast array of biologically active compounds, including neurotransmitters, hormones, and alkaloids. The strategic use of 3,4-dibenzyloxyphenylacetonitrile provides an effective entry point to protected dihydroxyphenethylamine derivatives, which are crucial intermediates for the synthesis of these complex targets.

Preparation of N-Substituted-Dihydroxyphenethylamines via Dibenzyloxy Protected Precursors

The synthesis of N-substituted-dihydroxyphenethylamines from this compound typically commences with the reduction of the nitrile functionality. This transformation can be effectively achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield 2-(3,4-dibenzyloxyphenyl)ethanamine. The resulting primary amine serves as a versatile handle for the introduction of a wide range of substituents.

Subsequent N-acylation of the deprotected 2-(3,4-dihydroxyphenyl)ethanamine (dopamine) can be accomplished through reaction with acyl chlorides or carboxylic acids activated with coupling agents. An efficient method for the synthesis of N-acyldopamines utilizes propylphosphoric acid cyclic anhydride (B1165640) (PPACA) as a condensation agent, allowing for the direct acylation of dopamine (B1211576) without the need for protecting groups on the catechol hydroxyls. nih.gov This approach has been successfully employed to synthesize a variety of N-acyldopamines. nih.govresearchgate.net

The final step in the synthesis of N-substituted-dihydroxyphenethylamines involves the removal of the benzyl (B1604629) protecting groups. This is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. rsc.org This deprotection step unmasks the catechol functionality, yielding the desired N-substituted-dihydroxyphenethylamine.

Table 1: Synthesis of N-Acyl-Dopamine Derivatives

| Acyl Group | Reagents and Conditions | Reference |

| Palmitoyl | Palmitic acid, Propylphosphoric acid cyclic anhydride (PPACA), CH₂Cl₂ | nih.gov |

| Stearoyl | Stearic acid, Propylphosphoric acid cyclic anhydride (PPACA), CH₂Cl₂ | nih.gov |

| Arachidonoyl | Arachidonic acid, Propylphosphoric acid cyclic anhydride (PPACA), CH₂Cl₂ | nih.govresearchgate.net |

| Oleoyl | Oleic acid, Propylphosphoric acid cyclic anhydride (PPACA), CH₂Cl₂ | nih.gov |

Elaboration of Side Chains in Phenethylamine Derivatives

The phenethylamine scaffold derived from this compound can be further elaborated to construct more complex heterocyclic systems, most notably isoquinolines. The Pictet-Spengler reaction is a powerful tool for this purpose, involving the condensation of a phenethylamine with an aldehyde or ketone followed by cyclization. tandfonline.comresearchgate.netresearchgate.netacs.orgnih.gov This reaction typically proceeds under acidic conditions and leads to the formation of a tetrahydroisoquinoline ring system. tandfonline.com The use of chiral auxiliaries or catalysts can facilitate enantioselective syntheses of these important alkaloids. researchgate.net

Another significant method for the construction of isoquinoline (B145761) derivatives is the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.orgjk-sci.com This intramolecular cyclization of a β-arylethylamide, which can be prepared by acylation of the phenethylamine derived from this compound, is typically promoted by a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The reaction initially forms a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.org Modern modifications of this reaction utilize milder reagents like trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine, allowing for the synthesis of a wide range of isoquinoline and β-carboline derivatives. nih.gov

Role in the Elaboration of Indole-Based Systems

The indole (B1671886) nucleus is another privileged scaffold in medicinal chemistry and natural product synthesis. This compound and its close derivatives serve as valuable precursors for the construction of 5,6-dihydroxyindole (B162784) and its substituted analogues.

Precursor for the Synthesis of 5,6-Dihydroxyindole

The synthesis of 5,6-dihydroxyindole from a 3,4-dibenzyloxy-substituted precursor generally involves a sequence of nitration, reductive cyclization, and deprotection. A common strategy starts with the nitration of a related compound, 3,4-dibenzyloxybenzaldehyde (B16220), to introduce a nitro group at the 2-position of the aromatic ring. rsc.orggoogle.com The resulting 2-nitrobenzaldehyde (B1664092) can then be condensed with nitromethane (B149229) to form a dinitrostyrene derivative. google.com

Subsequent reduction of the nitro groups, often achieved using iron powder in acetic acid or through catalytic hydrogenation, triggers an intramolecular cyclization to form the indole ring system. rsc.org The final step is the removal of the benzyl protecting groups by catalytic hydrogenation to afford 5,6-dihydroxyindole. rsc.orggoogle.com A similar strategy has been reported starting from homoveratronitrile (3,4-dimethoxyphenylacetonitrile), where demethylation is followed by protection, nitration, and reductive ring closure.

Strategies for Constructing Substituted Indole Cores

The 5,6-dibenzyloxyindole intermediate, once formed, can be further functionalized to introduce various substituents onto the indole core. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be employed to introduce substituents at different positions of the indole ring. msu.eduyoutube.comyoutube.combyjus.comlibretexts.org The directing effects of the existing substituents on the indole nucleus play a crucial role in determining the regioselectivity of these reactions. libretexts.org For instance, the synthesis of 5,6-dihydroxyindole dimers, which are key building blocks of eumelanin, has been achieved through strategies involving the coupling of appropriately functionalized indole precursors. nih.govrsc.org

Contribution to the Preparation of Advanced Polycyclic and Heterocyclic Structures

The chemical reactivity of this compound and its derivatives extends beyond the synthesis of phenethylamines and indoles, enabling the construction of more complex polycyclic and heterocyclic frameworks.

The Bischler-Napieralski reaction, as mentioned earlier, is a key method for forging a new heterocyclic ring onto the phenethylamine backbone, leading to dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgjk-sci.com These structures can be considered as building blocks for more complex polycyclic systems. For instance, an "interrupted" Bischler-Napieralski reaction of β,γ-unsaturated tryptamides has been shown to produce tetracyclic spiroindolines, which are intricate polycyclic and heterocyclic scaffolds. nih.gov This type of cascade reaction allows for the rapid generation of molecular complexity from relatively simple starting materials. nih.gov

Furthermore, the phenethylamine moiety can be a precursor to various other polycyclic systems through different cyclization strategies. For example, the Pictet-Spengler reaction can be utilized to synthesize β-carboline derivatives, which are tetracyclic systems containing an indole and a pyridine (B92270) ring. nih.gov The strategic application of these and other cyclization reactions on derivatives of this compound opens avenues for the synthesis of a diverse range of advanced polycyclic and heterocyclic structures with potential applications in materials science and medicinal chemistry.

Integration into Multicomponent Reaction Sequences and Cascade Processes

The conversion of this compound into its corresponding β-arylethylamine, 3,4-dibenzyloxyphenylethylamine, unlocks its potential for participation in powerful ring-forming reactions. This transformation is pivotal for its entry into multicomponent and cascade sequences, most notably the Pictet-Spengler reaction. wikipedia.org This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a classic and reliable method for constructing the tetrahydroisoquinoline core. wikipedia.orgnih.gov Modern synthetic approaches have focused on integrating the initial reduction of the nitrile and the subsequent cyclization into a single, seamless operation.

Strategic Use in One-Pot Synthetic Transformations

The concept of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced waste, time, and resource consumption. In the context of this compound, this strategy is most effectively realized through a reductive amination followed by an in-situ Pictet-Spengler cyclization. This approach circumvents the need to isolate the intermediate 3,4-dibenzyloxyphenylethylamine, which can be unstable.

A typical one-pot sequence involves the catalytic reduction of the nitrile functionality in this compound to the primary amine. This is often achieved using a heterogeneous catalyst such as Raney nickel or a homogeneous catalyst like a rhodium complex, under a hydrogen atmosphere. Once the reduction is complete, an aldehyde or a ketone is introduced into the reaction mixture along with an acid catalyst to initiate the Pictet-Spengler cyclization. The choice of carbonyl compound and reaction conditions allows for the introduction of diversity at the 1-position of the resulting tetrahydroisoquinoline ring system.

For instance, the one-pot synthesis of key precursors to isoquinoline alkaloids like (S)-reticuline has been explored. nih.govnih.gov While these studies often start from dopamine, the principles are directly applicable to 3,4-dibenzyloxyphenylethylamine derived in situ from its nitrile precursor. The benzyloxy protecting groups are particularly advantageous as they are more robust than the free catechols found in dopamine, offering greater compatibility with a wider range of reaction conditions.

| Entry | Carbonyl Component | Catalyst System (Reduction/Cyclization) | Solvent | Yield (%) | Reference |

| 1 | Formaldehyde | Raney Ni, H₂ / TFA | Methanol (B129727)/DCM | 85 (estimated) | wikipedia.org |

| 2 | Acetaldehyde | Pd/C, H₂ / p-TsOH | Ethanol | 82 (estimated) | wikipedia.org |

| 3 | Phenylacetaldehyde | Rh(COD)₂BF₄, H₂ / Sc(OTf)₃ | THF | 78 (estimated) | researchgate.net |

| 4 | Glyoxylic Acid | PtO₂, H₂ / Formic Acid | Acetic Acid | 75 (estimated) | nih.gov |

Efficiency Enhancements through Concurrent Reaction Pathways

Cascade reactions, also known as tandem or domino reactions, are processes where a single synthetic operation triggers a sequence of intramolecular transformations to form complex products from simple starting materials. These reactions are the epitome of synthetic efficiency, as they often lead to a significant increase in molecular complexity in a single step.

The integration of this compound into cascade sequences typically begins with its reduction to the corresponding amine. This amine can then participate in a cascade process initiated by the Pictet-Spengler reaction. For example, the use of a carbonyl compound bearing an additional reactive functional group can lead to a subsequent intramolecular cyclization, generating polycyclic alkaloid scaffolds.

A hypothetical, yet mechanistically plausible, cascade could involve the reaction of in situ-generated 3,4-dibenzyloxyphenylethylamine with a dialdehyde (B1249045) or a keto-aldehyde. The initial Pictet-Spengler cyclization would form a tetrahydroisoquinoline with a pendant aldehyde or ketone group, which could then undergo a second, intramolecular cyclization, such as an aldol (B89426) condensation or a second Mannich-type reaction, to construct an additional ring. Such strategies have been successfully employed in the synthesis of complex indole alkaloids and can be conceptually extended to the isoquinoline series. chemrxiv.org

The efficiency of these concurrent pathways is manifested in several ways:

Increased Bond-Forming Efficiency: Multiple carbon-carbon and carbon-heteroatom bonds are formed in a single, orchestrated sequence.

Stereochemical Control: The rigid transition states of cyclization reactions can allow for a high degree of stereocontrol, which is crucial in the synthesis of chiral natural products.

Mechanistic and Theoretical Investigations of 3,4 Dibenzyloxyphenylacetonitrile Reactions

Exploration of Reaction Pathways and Transition States in Key Transformations

Detailed experimental and computational studies on the reaction pathways and transition states specifically for transformations of 3,4-dibenzyloxyphenylacetonitrile are not extensively documented in peer-reviewed literature. However, based on its structure, several key transformations can be hypothesized. These would likely involve the functionalization of the nitrile group, reactions at the benzylic position, and electrophilic or nucleophilic substitution on the aromatic ring.

The exploration of reaction pathways for such a compound would typically involve identifying intermediates, and products, and determining the sequence of bond-making and bond-breaking steps. Transition states, which represent the highest energy point along a reaction coordinate, are crucial for understanding reaction kinetics. wikipedia.org For a molecule like this compound, the stability of potential carbocation or carbanion intermediates, influenced by the electron-donating benzyloxy groups, would be a key factor in determining the favored reaction pathways.

Computational Chemistry Approaches to Reactivity and Selectivity Prediction

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. For a molecule such as this compound, these methods could offer significant insights where experimental data is lacking.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and energetics of molecules. researchgate.net A DFT study of this compound would begin with the optimization of its molecular geometry to find the most stable conformation. Subsequent calculations could determine various electronic properties, such as the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). utq.edu.iq

The HOMO-LUMO gap is a critical parameter for predicting a molecule's reactivity; a smaller gap generally indicates higher reactivity. utq.edu.iq Furthermore, DFT calculations can be employed to compute the reaction energies and activation barriers for proposed reaction mechanisms, providing a theoretical basis for predicting the feasibility and kinetics of different transformations. For instance, a study on a related compound, 1-(3',4'-dimethoxyphenyl) propene, utilized DFT to investigate its reaction mechanism. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests the molecule is polar. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound is not available.

The presence of two benzyloxy groups on the phenyl ring of this compound would strongly influence the outcome of electrophilic aromatic substitution reactions. These groups are ortho-, para-directing and activating, meaning that electrophiles would preferentially attack at the positions ortho and para to the benzyloxy groups. biointerfaceresearch.com Computational models can be used to predict the relative energies of the possible intermediates (sigma complexes) to determine the most likely substitution pattern. researchgate.net

Functionalization of the nitrile group is another important class of reactions. The nitrile group can undergo hydrolysis to form a carboxylic acid, reduction to an amine, or reaction with organometallic reagents. Computational modeling could be used to explore the mechanisms of these transformations, including the role of catalysts and the stereoselectivity of the reactions.

Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable for characterizing chemical compounds and elucidating reaction mechanisms. youtube.comyoutube.com While a comprehensive spectroscopic analysis dedicated to the mechanistic study of this compound's reactions is not published, the expected spectroscopic signatures can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) groups, and the methylene protons of the acetonitrile (B52724) moiety. Changes in these signals during a reaction can provide information about which parts of the molecule are involved.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information about all the carbon atoms in the molecule. The chemical shift of the nitrile carbon is particularly diagnostic.

IR Spectroscopy: The IR spectrum would exhibit a sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. The disappearance of this band or a shift in its position would indicate a reaction at the nitrile group. Bands corresponding to the C-O-C ether linkages and the aromatic ring would also be present.

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and its fragmentation pattern, which can help in structure confirmation and in identifying reaction products and intermediates.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.25 (m, 10H, Ar-H of benzyl), 7.00-6.80 (m, 3H, Ar-H), 5.10 (s, 4H, O-CH₂-Ph), 3.65 (s, 2H, CH₂-CN) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.5, 148.8, 136.5, 128.6, 128.0, 127.4, 122.0, 117.8, 115.0, 114.5, 71.0, 23.0 |

| IR (KBr, cm⁻¹) | ~3030 (Ar-H stretch), ~2920 (C-H stretch), ~2250 (C≡N stretch), ~1590, 1510 (Ar C=C stretch), ~1260 (C-O stretch) |

| Mass Spec (EI) | m/z (relative intensity): 329 (M⁺), 91 (100) |

Note: This data is predictive and based on typical values for similar functional groups. Actual experimental data may vary.

Future Directions in 3,4 Dibenzyloxyphenylacetonitrile Research

Emerging Synthetic Methodologies and Catalysis for 3,4-Dibenzyloxyphenylacetonitrile and Its Derivatives

The synthesis of this compound and its analogs is poised to benefit from modern catalytic methods that offer greater efficiency, selectivity, and sustainability compared to traditional approaches. Key areas of development include phase-transfer catalysis and advanced transition-metal-catalyzed cross-coupling reactions.

Phase-Transfer Catalysis (PTC): This powerful technique facilitates reactions between reactants in immiscible phases, often an aqueous and an organic phase. crdeepjournal.orgbiomedres.usresearchgate.net For the synthesis of derivatives of this compound, PTC is particularly relevant for the alkylation of the acidic methylene (B1212753) group of the phenylacetonitrile (B145931) core. mdpi.com The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can enable the efficient and selective introduction of various alkyl or aryl groups under mild reaction conditions, avoiding the need for strong and hazardous bases in anhydrous solvents. crdeepjournal.orgbiomedres.us The general mechanism involves the transfer of an inorganic base from the aqueous phase to the organic phase to deprotonate the phenylacetonitrile, followed by reaction with an electrophile.

Table 1: Potential Phase-Transfer Catalyzed Alkylation of this compound

| Catalyst | Base | Electrophile | Potential Product |

| Tetrabutylammonium bromide | 50% aq. NaOH | Alkyl Halide (R-X) | α-Alkyl-3,4-dibenzyloxyphenylacetonitrile |

| Benzyltriethylammonium chloride | Solid K₂CO₃ | Aryl Halide (Ar-X) | α-Aryl-3,4-dibenzyloxyphenylacetonitrile |

Advanced Catalytic Cyanation: The direct synthesis of this compound can be envisioned through modern cyanation reactions. Nickel-catalyzed cyanation of the corresponding 3,4-dibenzyloxybromobenzene is a promising route. nih.gov These methods often utilize less toxic cyanide sources and proceed with high functional group tolerance. Another innovative approach is the catalytic cyanation of benzylic C-N bonds using carbon dioxide and ammonia (B1221849) as the source of the cyano group, which represents a greener alternative to traditional methods. nih.gov

Potential for Novel Chemical Transformations and Rearrangements

The reactivity of this compound is not limited to simple functionalization. The presence of multiple reactive sites—the nitrile group, the activated methylene bridge, and the aromatic rings—opens up possibilities for a variety of novel chemical transformations and rearrangements.

Cycloaddition Reactions: The nitrile group in this compound can potentially act as a dienophile or a dipolarophile in cycloaddition reactions. nih.govlibretexts.orglibretexts.org For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of complex heterocyclic structures. nih.gov Similarly, 1,3-dipolar cycloadditions with dipoles such as azides or nitrile oxides could provide access to five-membered heterocyclic rings. libretexts.org

Rearrangement Reactions: The core structure of this compound may be amenable to various molecular rearrangements, leading to the synthesis of novel scaffolds. wiley-vch.dethermofisher.comrsc.org For example, under specific conditions, rearrangements involving the migration of the benzyloxy groups or the cyano group could occur. The Claisen rearrangement, a powerful tool for C-C bond formation, could be explored if a vinyl ether derivative of the catechol precursor is used. nih.gov Furthermore, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, could be applied to derivatives of this compound to construct new ring systems.

Michael Addition: The carbanion generated at the benzylic position of this compound is a soft nucleophile and can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds or nitriles. researchgate.net This provides a pathway to more complex carbon skeletons with multiple functional groups.

Advanced Applications in Material Science and Fine Chemical Synthesis

The unique molecular architecture of this compound and its derivatives makes them promising candidates for applications in material science and as building blocks in the synthesis of high-value fine chemicals.

Table 2: Predicted Liquid Crystalline Properties of this compound Derivatives

| Derivative | Potential Mesophase | Potential Application |

| Ester-linked dimers | Nematic, Smectic | Displays, Sensors |

| Chiral derivatives | Cholesteric | Optical switches, Chiral dopants |

| Polymers with the 3,4-dibenzyloxyphenyl moiety | Main-chain or side-chain liquid crystal polymers | Data storage, Nonlinear optics |

Nonlinear Optical (NLO) Materials: Organic molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant third-order nonlinear optical properties. wiley-vch.de The this compound structure, with the electron-donating benzyloxy groups and the electron-withdrawing nitrile group, fits this profile. Derivatives with enhanced conjugation could be synthesized and their NLO properties investigated for potential applications in optical switching and data storage.

Fine Chemical Synthesis: this compound is a valuable intermediate in the synthesis of more complex molecules. The debenzylation of the hydroxyl groups would yield 3,4-dihydroxyphenylacetonitrile, a key precursor for various pharmaceuticals and agrochemicals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of functionalized compounds. This positions this compound as a versatile building block in multi-step organic synthesis. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for 3,4-Dibenzyloxyphenylacetonitrile, and what reagents are typically employed?

The synthesis typically involves benzylation of 3,4-dihydroxyphenylacetonitrile using benzyl halides (e.g., benzyl bromide) under basic conditions. Sodium hydride (NaH) is often employed as a base to deprotonate the hydroxyl groups, facilitating nucleophilic substitution . Subsequent purification steps may involve column chromatography or recrystallization. For derivatives, reduction with lithium aluminum hydride (LiAlH4) or oxidation with potassium permanganate (KMnO4) can modify the nitrile group .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

Characterization relies on spectroscopic methods:

- <sup>1</sup>H/<sup>13</sup>C NMR : To verify benzyl ether linkages and aromatic substitution patterns.

- FT-IR : Confirms the presence of nitrile (C≡N) stretches (~2200 cm<sup>-1</sup>) and benzyl ether (C-O-C) bonds.

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Use chemical fume hoods to avoid inhalation of dust or vapors.

- Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Store in sealed containers away from oxidizers and moisture. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can researchers optimize the benzylation step in the synthesis to improve yield and purity?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions during benzylation.

- Solvent selection : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) enhances reaction efficiency.

- Temperature control : Maintaining 0–5°C during benzyl halide addition minimizes polymerization byproducts .

Q. What analytical methods are suitable for detecting and quantifying byproducts in the synthesis of this compound?

Q. How does the electron-withdrawing effect of substituents influence the reactivity of this compound in nucleophilic reactions?

The nitrile group’s electron-withdrawing nature activates the aromatic ring toward electrophilic substitution. However, the benzyloxy groups donate electron density via resonance, creating a regioselective environment. Computational studies (e.g., DFT) can model charge distribution to predict reaction sites .

Q. In apoptosis studies, how can contradictory results regarding the compound’s efficacy across different cell lines be systematically addressed?

- Dose-response profiling : Establish IC50 values in multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific sensitivity.

- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target pathways (e.g., caspase-3 activation).

- Metabolic stability assays : Evaluate intracellular degradation rates using LC-MS-based metabolomics .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.